Piperidine-4-carbaldehyde hydrochloride
Overview
Description
Piperidine-4-carbaldehyde hydrochloride is a chemical compound with the molecular formula C_8H_11NO·HCl. It is a derivative of piperidine, featuring an aldehyde group at the 4-position of the piperidine ring. This compound is known for its utility in various chemical reactions and its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperidine-4-carbaldehyde hydrochloride can be synthesized through several methods. One common approach involves the reaction of piperidine with formic acid or formic acid derivatives under controlled conditions. The reaction typically requires heating and the presence of a catalyst to facilitate the formation of the aldehyde group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: Piperidine-4-carbaldehyde hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO_4) or chromic acid (H_2CrO_4) can be used to oxidize the aldehyde group to a carboxylic acid.
Reduction: Reducing agents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) can reduce the aldehyde group to a primary alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aldehyde carbon, often using reagents like Grignard reagents or organolithium compounds.
Major Products Formed:
Oxidation: Piperidine-4-carboxylic acid
Reduction: Piperidine-4-methanol
Substitution: Various substituted piperidines depending on the nucleophile used
Scientific Research Applications
Piperidine-4-carbaldehyde hydrochloride is widely used in scientific research due to its versatility. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its applications include:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Utilized in the development of drugs targeting various diseases.
Industry: Applied in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
Piperidine-4-carbaldehyde hydrochloride is similar to other piperidine derivatives, such as piperidine-3-carbaldehyde hydrochloride and piperidine-2-carbaldehyde hydrochloride. its unique position of the aldehyde group at the 4-position distinguishes it from these compounds. This structural difference can lead to variations in reactivity and biological activity, making it a valuable compound in specific applications.
Comparison with Similar Compounds
Piperidine-3-carbaldehyde hydrochloride
Piperidine-2-carbaldehyde hydrochloride
Piperidine-4-carboxylic acid
Properties
IUPAC Name |
piperidine-4-carbaldehyde;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c8-5-6-1-3-7-4-2-6;/h5-7H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDPPMIPWUJUJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593715 | |
Record name | Piperidine-4-carbaldehyde--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50593715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159825-32-7 | |
Record name | Piperidine-4-carbaldehyde--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50593715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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